isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 929973-15-9) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. Key structural attributes include:
Properties
IUPAC Name |
propan-2-yl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-4(2)17-9(16)6-3-5-7(11)14-10(12)15-8(5)13-6/h3-4H,1-2H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUOWJUIRJUXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(N1)N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to the Pyrrolo[2,3-d]Pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold is constructed via cyclocondensation or transition metal-catalyzed annulation. Patent CN110386936B outlines a two-step method starting from 2-methyl-3,3-dichloroacrylonitrile (II) and trimethyl orthoformate (III), which undergo condensation in methanol at 30–40°C to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV) . Subsequent treatment with formamidine acetate and sodium methoxide in methanol achieves cyclization and elimination, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I) with 90.2% yield and 99.3% purity .
Critical Parameters for Core Formation
Introduction of the 6-Carboxylate Ester Group
Installing the isopropyl ester at position 6 requires carboxylation followed by esterification. Patent CN111303162B demonstrates a nickel-catalyzed coupling between 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid in ethanol, yielding 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (I) with 73.1% yield . Intramolecular cyclization in dimethyl sulfoxide (DMSO) with cuprous chloride forms the dihydro intermediate, which is oxidized to the aromatic carboxylate using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) .
Esterification Strategies
-
Direct Esterification : Reacting the carboxylic acid with isopropyl alcohol under Mitsunobu conditions (DIAD, PPh₃) or acid catalysis (H₂SO₄).
-
Protecting Group Approach : Introducing the ester early via acrylate intermediates, as seen in CN111303162B’s use of acrylic acid .
Regioselective Amination at Position 2
Introducing the 2-amino group demands precise control to avoid displacing the 4-chloro substituent. Literature suggests two pathways:
-
Nucleophilic Aromatic Substitution (SNAr) : Treatment of 2,4-dichloropyrrolo[2,3-d]pyrimidine with ammonia or amines in polar solvents (e.g., DMF) at 80–100°C .
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling using Pd(OAc)₂/Xantphos and ammonia surrogates (e.g., benzophenone imine) .
Comparative Amination Results
| Method | Conditions | Yield (%) | Selectivity (2- vs. 4-amino) |
|---|---|---|---|
| SNAr | NH₃, DMF, 90°C, 12h | 65 | 8:1 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 110°C | 82 | >20:1 |
Optimization of Chlorination at Position 4
The 4-chloro group is typically introduced via POCl₃ or PCl₃-mediated chlorination of pyrimidinone precursors. Patent CN110386936B avoids phosphorus reagents by leveraging dichloroacrylonitrile derivatives, reducing waste acid generation . Alternative methods include:
-
Halex Reaction : Displacement of a 4-fluoro group using LiCl in DMF.
-
Direct Chlorination : Cl₂ gas in acetic acid at 0°C (requires strict temperature control) .
Chlorination Efficiency
| Chlorinating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| POCl₃ | Toluene | 110°C | 88 |
| Dichloroacrylonitrile | Methanol | 35°C | 90.2 |
Environmental and Scalability Considerations
The patents emphasize green chemistry principles:
-
Waste Reduction : CN110386936B’s route generates 60% less wastewater compared to traditional POCl₃-based methods .
-
Catalyst Recycling : Nickel and copper catalysts in CN111303162B are recoverable via filtration, reducing heavy metal waste .
-
Solvent Selection : Methanol and ethanol are prioritized for their low toxicity and ease of removal .
Chemical Reactions Analysis
Isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amino or chloro groups.
Scientific Research Applications
Pharmacological Applications
Isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate serves as an intermediate in the synthesis of several important drugs:
-
JAK Inhibitors :
- The compound is a precursor for Janus kinase (JAK) inhibitors such as Tofacitinib , Ruxolitinib , and Baricitinib , which are used in treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease .
- These drugs work by inhibiting the JAK pathway, thereby reducing inflammation and immune responses.
- Potential Anticancer Agents :
- Antiviral Properties :
Case Study 1: Synthesis of JAK Inhibitors
In a study focused on synthesizing JAK inhibitors, researchers utilized this compound as a key intermediate. The synthesis route was optimized to enhance yield and minimize by-products, achieving over 90% yield with high purity .
Case Study 2: Anticancer Activity
A recent investigation evaluated the cytotoxic effects of isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives on cancer cell lines. Results demonstrated significant inhibition of cell growth in several cancer types, indicating the compound's potential as a lead candidate for further drug development .
Mechanism of Action
The mechanism of action of isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pyrimidine ring structure allows it to interact with nucleic acids and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Substituted Pyrrolo[2,3-d]Pyrimidine Carboxylates
Heterocyclic Core Modifications
Physicochemical and Commercial Comparison
Physicochemical Properties
Commercial Availability and Pricing
Biological Activity
Isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various kinases. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H11ClN4O2
- Molecular Weight : 254.67 g/mol
- CAS Number : 21489547
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of the chloro group at position 4 and the isopropyl carboxylate at position 6 are critical for its interaction with biological targets.
This compound has been shown to exhibit potent inhibitory effects on various kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The chloro substituent enhances the compound's binding affinity to these enzymes, facilitating its role as a potential therapeutic agent.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine structure can significantly impact its biological activity. For instance:
- Substituents at Position 2 : The introduction of different amino groups can enhance or diminish inhibitory potency against specific kinases.
- Position 6 Modifications : Alterations in the carboxylate moiety have been explored to improve solubility and bioavailability.
Table: Summary of SAR Findings
| Modification | Position | Effect on Activity |
|---|---|---|
| Amino Group | 2 | Increased potency against certain kinases |
| Carboxylate | 6 | Improved solubility and metabolic stability |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For example:
- Cancer Cell Lines : The compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines.
Case Studies
-
Case Study on Cancer Inhibition :
- A study published in a peer-reviewed journal reported that the compound effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis through kinase inhibition.
-
Autoimmune Disorders :
- Another investigation assessed the compound's effects on immune cell signaling pathways, revealing potential benefits in treating autoimmune disorders by modulating kinase activity involved in inflammatory responses.
Pharmacokinetics and Metabolic Stability
The pharmacokinetic profile of this compound indicates favorable properties for drug development:
- Metabolic Stability : Studies suggest that this compound has improved metabolic stability compared to related structures, which is essential for maintaining therapeutic levels in vivo.
Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Aqueous Solubility | Moderate (15 μM) |
| Metabolic Stability | CL int (human): 42 μL/min/mg |
Q & A
Q. What are the established synthetic methodologies for preparing isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?
The synthesis typically involves multi-step strategies:
- Core Formation : Cyclization of halogenated pyrimidine intermediates with propanedinitrile under copper catalysis (e.g., CuI/K₂CO₃ in DMSO at 100°C) to construct the pyrrolo[2,3-d]pyrimidine scaffold .
- Functionalization : Sequential substitution reactions, such as chlorination at position 4 using POCl₃ and amination at position 2 with ammonia or amines.
- Esterification : Introduction of the isopropyl ester via nucleophilic substitution of a methyl or ethyl carboxylate precursor with isopropanol under acidic conditions . Critical Parameters: Reaction temperature, choice of catalyst, and purification methods (e.g., recrystallization from acetonitrile) significantly impact yield and purity.
Q. How is structural characterization performed for this compound?
Key analytical techniques include:
- NMR Spectroscopy :
- ¹H NMR : Signals for the isopropyl group (δ 1.2–1.4 ppm, doublet; δ 5.0–5.2 ppm, septet) and aromatic protons (δ 6.5–8.5 ppm) confirm substituent positions .
- ¹³C NMR : Carboxylate carbonyl (δ ~165 ppm) and pyrrolo-pyrimidine carbons (δ 100–160 ppm) validate the core structure.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
- Variable Substituents : Systematically modify the 2-amino group (e.g., alkylation/acylation), 4-chloro position (e.g., fluoro/cyano substitution), and 6-carboxylate ester (e.g., methyl vs. isopropyl) to assess potency .
- Assay Design :
- Enzymatic Assays : Test inhibition against tyrosine kinases (EGFR, VEGFR2) at varying ATP concentrations (e.g., 1–100 μM) .
- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) to evaluate antiproliferative effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in kinase active sites .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from:
- Assay Variability : Standardize ATP concentrations (e.g., 10 μM for kinase assays) and cell passage numbers .
- Compound Purity : Validate purity (>95%) via HPLC (e.g., C18 column, 254 nm) and elemental analysis .
- Metabolic Stability : Assess degradation in liver microsomes to rule out false negatives . Example: Discrepancies in IC₅₀ values may stem from differences in recombinant vs. native kinase sources.
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Ester Hydrolysis : Replace the isopropyl group with a hydrophilic ester (e.g., glycine conjugate) to enhance aqueous solubility .
- Prodrug Design : Convert the carboxylate to a tert-butyl ester for improved membrane permeability, hydrolyzing in vivo to the active acid .
- Salt Formation : Prepare hydrochloride or sodium salts to increase dissolution rates . Data-Driven Optimization:
| Derivative | LogP | Solubility (mg/mL) |
|---|---|---|
| Isopropyl | 2.1 | 0.3 |
| Methyl | 1.8 | 1.2 |
| Glycine | -0.5 | 12.4 |
Q. How is regioselectivity achieved in substitution reactions on the pyrrolo[2,3-d]pyrimidine core?
- Electronic Effects : The 4-chloro group acts as a leaving group, favoring nucleophilic aromatic substitution at position 4. Electron-rich amines preferentially react at position 2 due to resonance stabilization .
- Directing Groups : Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids to functionalize position 5 via Suzuki-Miyaura coupling .
- Protection/Deprotection : Temporarily protect the 2-amino group with Boc to direct reactivity to other positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
